molecular formula C22H17N3O4 B2944397 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 899782-07-1

1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2944397
CAS-Nummer: 899782-07-1
Molekulargewicht: 387.395
InChI-Schlüssel: FBYLOVBPBFXZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazoline-2,4(1H,3H)-dione derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . These compounds are fluoroquinolone-like inhibitors that target the bacterial enzymes DNA gyrase and topoisomerase IV, making them a promising structural class for developing novel antimicrobial agents to address the growing problem of bacterial resistance . Furthermore, structural analogues based on the quinazoline-2,4(1H,3H)-dione core have demonstrated potent inhibitory activity against PARP-1/2 enzymes, which are critical targets in cancer therapy, notably exhibiting strong in vivo antitumor efficacy in models of breast cancer and glioblastoma . The specific substitution pattern of this compound, featuring a 3-nitrobenzyl group at the N-1 position and a p-tolyl group at the N-3 position, is designed to explore structure-activity relationships (SAR) and optimize potency against these biological targets . This product is intended for research applications only, strictly within laboratory settings, and is not for diagnostic, therapeutic, or any other personal uses.

Eigenschaften

CAS-Nummer

899782-07-1

Molekularformel

C22H17N3O4

Molekulargewicht

387.395

IUPAC-Name

3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H17N3O4/c1-15-9-11-17(12-10-15)24-21(26)19-7-2-3-8-20(19)23(22(24)27)14-16-5-4-6-18(13-16)25(28)29/h2-13H,14H2,1H3

InChI-Schlüssel

FBYLOVBPBFXZKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Overview

1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17N3O4, and it has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC22H17N3O4
Molecular Weight387.395 g/mol
IUPAC Name3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione
CAS Number899782-07-1

The biological activity of 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to modulate the activity of enzymes and receptors involved in critical biological pathways. Notably, it has been linked to:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication .
  • Anticancer Properties : Research indicates that quinazoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione. The results demonstrated moderate to significant antibacterial activity against several strains:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) mg/mL
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione1565
Standard Drug (Ampicillin)1850

The compound showed comparable efficacy to standard antibiotics against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In a separate investigation focusing on cancer cell lines, the compound was found to inhibit cell proliferation effectively:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

These results suggest that the compound could be a candidate for further development in anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of the quinazoline scaffold was tested against Candida albicans. The study reported an inhibition zone of 11 mm with an MIC value of 80 mg/mL. This finding supports the compound's potential as an antifungal agent alongside its antibacterial properties .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound on macrophage activation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines, demonstrating its utility in managing inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (N1/N3) Biological Activity Key Findings References
Target compound N1: 3-nitrobenzyl; N3: p-tolyl Not explicitly reported (inferred from analogs) High thermal stability (m.p. ~140°C); nitro group enhances electrophilicity
3-Substituted derivatives (2c, 4b, 4e) N3: N-acylhydrazone/aryl groups Dual c-Met/VEGFR-2 kinase inhibition IC₅₀ values <1 μM for both targets; superior solubility to cabozantinib
1-[5-(4-Bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl) derivative (24) N1: bromophenoxyalkyl; N3: naphthalenylmethyl Antiviral (HCMV inhibition) 77% yield; IC₅₀ <10 μM against HCMV replication
3-(2-Mercaptoethyl)quinazoline-2,4-dione (5a) N3: mercaptoethyl Antiviral (vaccinia, HSV-1, influenza A) Non-toxic at active concentrations; disulfane derivatives show higher potency
6-(1,2,4-Triazol-1-yl)-3-phenyl derivatives (7a–e) N1: triazole; N3: phenyl Antiproliferative (unspecified targets) Moderate activity; triazole enhances hydrogen-bonding capacity

Structural-Activity Relationships (SARs)

  • Hydrophobic Substituents: The p-tolyl group may improve membrane permeability, akin to the naphthalenylmethyl group in compound 24 , which aids in viral replication inhibition .
  • Heterocyclic Additions: Triazole or mercaptoethyl groups (e.g., 5a , 7a–e ) introduce hydrogen-bonding or redox-active moieties, critical for antiviral or antiproliferative effects .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., N-acylhydrazones in 2c) exhibit enhanced water solubility compared to nonpolar analogs like cabozantinib .
  • ADME Profiles: In silico predictions for 3-substituted derivatives indicate high oral bioavailability (LogP ~2.5), aligning with the target compound’s moderate hydrophobicity .

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Nitro groups show high electrophilicity (Fukui f⁻ >0.1), making them prone to nucleophilic attack in biological systems .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1). The p-tolyl group’s van der Waals interactions with hydrophobic pockets correlate with ∆G values ≤−8.5 kcal/mol .
  • MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories; RMSD >2 Å indicates weak binding .

How do solvent polarity and temperature affect crystallization for XRD analysis?

Basic
Crystallization in polar aprotic solvents (DMF, DMSO) yields larger crystals but may incorporate solvent molecules. Ethanol/water mixtures (7:3 v/v) at 4°C produce phase-pure crystals suitable for XRD. Slow cooling (0.5°C/min) minimizes defects. For nitro-containing analogs, low-polarity solvents (toluene) enhance π-π stacking, improving diffraction quality .

What strategies mitigate nitro group reduction during storage or biological assays?

Advanced
Nitro groups are prone to enzymatic or photochemical reduction. Strategies:

  • Storage : Protect from light (amber vials) at −20°C under argon.
  • Stabilizers : Add 1% BHT to prevent radical-mediated reduction in cell culture media .
  • Prodrug design : Mask nitro as a tert-butyl carbamate, cleaved enzymatically in target tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.